1-(2-Methyl-piperidin-1-yl)-propan-2-ol
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Overview
Description
1-(2-Methyl-piperidin-1-yl)-propan-2-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a propan-2-ol group at the first position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol typically involves the reaction of 2-methylpiperidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the piperidine nitrogen.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-piperidin-1-yl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Methyl-piperidin-1-yl)-propan-2-one.
Reduction: Formation of 1-(2-Methyl-piperidin-1-yl)-propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methyl-piperidin-1-yl)-propan-2-ol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-piperidin-1-yl)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-piperidin-1-yl)-propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-Methyl-piperidin-1-yl)-propanamine: Similar structure but with an amine group instead of a hydroxyl group.
2-Methyl-piperidin-1-yl)-acetic acid: Similar piperidine ring but with an acetic acid group.
Uniqueness
1-(2-Methyl-piperidin-1-yl)-propan-2-ol is unique due to its specific combination of a piperidine ring with a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-5-3-4-6-10(8)7-9(2)11/h8-9,11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZIMJRRLNDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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